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Compound of Interest

Compound Name: 6-lodopyridin-3-ol

Cat. No.: B023836

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic
characteristics of 6-lodopyridin-3-ol. Due to the limited availability of published experimental
data for this specific compound, this document leverages established principles of nuclear
magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)
spectroscopy, along with data from analogous pyridine derivatives, to predict its spectral
features. This guide is intended to assist researchers in compound identification, structural
elucidation, and method development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 6-
lodopyridin-3-ol. These values are based on the analysis of its chemical structure and
comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)
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Predicted Chemical ) o Predicted Coupling
Proton _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
H-2 79-8.1 Doublet (d) ~2-3
Doublet of doublets
H-4 72-7.4 ~8-9, ~2-3
(dd)
H-5 70-7.2 Doublet (d) ~8-9
OH 50-7.0 Broad singlet (br s)

13C NMR (Carbon-13 NMR)

Carbon Predicted Chemical Shift (o, ppm)
C-2 145 - 150

C-3 150 - 155

C-4 125 - 130

C-5 115- 120

C-6 90 - 95

Mass Spectrometry (MS)

The mass spectrum of 6-lodopyridin-3-ol is expected to show a prominent molecular ion peak.
The presence of iodine (271) will result in a characteristic isotopic pattern.

Parameter Predicted Value
Molecular Formula CsH4INO
Molecular Weight 220.99 g/mol
Predicted [M]* m/z 221
Predicted [M+H]* m/z 222
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Fragmentation Patterns: Common fragmentation pathways for pyridine derivatives include the
loss of the iodine atom and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 6-lodopyridin-3-ol is expected to exhibit characteristic absorption bands

corresponding to its functional groups.

Expected Wavenumber

Functional Group Intensity

(cm~)
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=N stretch (pyridine ring) 1550 - 1650 Medium to Strong
C=C stretch (aromatic) 1400 - 1600 Medium to Strong
C-O stretch (alcohol) 1000 - 1260 Strong
C-I stretch 500 - 600 Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like 6-lodopyridin-3-ol.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.qg.,
CDCls, DMSO-ds, or D20).

o Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis is required.
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Data Acquisition (*H and 3C NMR):
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 1HNMR:

o Acquire the spectrum at room temperature.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

e 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

Mass Spectrometry

Sample Preparation:

e Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.qg.,
methanol, acetonitrile).

e The solution can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition (Electron lonization - El or Electrospray lonization - ESI):

o EI-MS: Suitable for volatile and thermally stable compounds. The sample is vaporized and
bombarded with a high-energy electron beam.

o ESI-MS: A soft ionization technique suitable for a wider range of compounds. The sample
solution is sprayed into the mass spectrometer, creating charged droplets from which ions
are desorbed.
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e Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to
separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

e Solid Samples (KBr Pellet):
o Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).
o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Solid or Liquid Samples (Attenuated Total Reflectance - ATR):
o Place a small amount of the sample directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

e Measurement:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the spectrum of the sample.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum. The typical spectral range is 4000-400 cm~1.[1][2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Compound Synthesis & Purification
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6-lodopyridin-3-ol

:

Purification
(e.g., Chromatography, Recrystallization)

Spectroscdpic Analysis
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- Interpretation <

:

Structure Confirmation

Click to download full resolution via product page

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023836#6-iodopyridin-3-ol-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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